N-[3-(dimethylamino)propyl]-4-(1-piperidinylmethyl)benzamide is a synthetic compound classified as an aryloxyalkylamine. [] It has been investigated primarily for its histamine H2-receptor antagonist activity. [] In scientific research, this compound serves as a valuable tool for studying the histamine H2 receptor and its role in various physiological processes.
Mechanism of Action
N-[3-(dimethylamino)propyl]-4-(1-piperidinylmethyl)benzamide acts as a competitive antagonist of the histamine H2 receptor. [] This means that it binds to the receptor, blocking histamine from binding and activating it. [] This antagonistic action has been demonstrated in various in vitro and in vivo studies. []
Applications
The primary application of N-[3-(dimethylamino)propyl]-4-(1-piperidinylmethyl)benzamide in scientific research is as a pharmacological tool for investigating the histamine H2 receptor. [] It has been used in studies involving:
In vitro studies: Evaluating the antagonist activity of the compound on isolated tissues like guinea-pig right atrium and rat uterus. []
In vivo studies: Investigating the compound's ability to antagonize histamine-stimulated acid secretion in dogs. []
TZU-0460 is a histamine H2-receptor antagonist that has been investigated for its potential to reduce gastric acid secretion. Studies have shown it to be a competitive antagonist of histamine and dimaprit, another H2-receptor agonist, in various in vitro and in vivo models. []
TZU-0460 shares a significant structural similarity with N-[3-(dimethylamino)propyl]-4-(1-piperidinylmethyl)benzamide. Both compounds feature a piperidinylmethyl substituent on a phenyl ring, and both possess a propyl linker connecting this phenyl ring to another nitrogen atom. The key difference lies in the substitution on this nitrogen atom: TZU-0460 has an acetoxyacetamide group, whereas the target compound has a dimethylamino group. This difference highlights how modifications to this specific region of the molecule can impact its pharmacological properties, particularly its interaction with histamine receptors. []
This compound is a potent H2-receptor antagonist that demonstrated significant gastric acid antisecretory activity in various in vivo models. It was found to be more potent than ranitidine in inhibiting histamine-stimulated acid secretion. []
Relevance:
This compound and N-[3-(dimethylamino)propyl]-4-(1-piperidinylmethyl)benzamide belong to the same chemical class of H2-receptor antagonists and exhibit structural similarities. Both molecules share the core structure of a piperidinylmethyl-substituted phenyl ring linked to another aromatic system via a propyl chain attached to a nitrogen atom. This structural similarity, particularly the conserved piperidinylmethyl-phenyl-propyl-nitrogen motif, suggests a crucial role of this moiety in interacting with H2-receptors. []
This compound's crystal structure reveals a dihedral angle of 60.39° between the planes of the phenoxy and phthalonitrile rings. The crystal structure is stabilized by a network of hydrogen bonds, forming a three-dimensional structure. []
Relevance:
This compound provides valuable insights into the structural features of benzamide derivatives similar to N-[3-(dimethylamino)propyl]-4-(1-piperidinylmethyl)benzamide. While it lacks the piperidinylmethyl group, it shares the core structure of a N-[3-(dimethylamino)propyl]benzamide moiety. The crystallographic data on this compound can contribute to understanding the conformational preferences and potential intermolecular interactions of structurally related benzamide derivatives. []
(S)-17b is a potent and selective inhibitor of class I histone deacetylase (HDAC) enzymes. It exhibited strong antitumor activity in both in vitro and in vivo models of human myelodysplastic syndrome (MDS). The compound demonstrated favorable pharmacokinetic properties and low hERG channel inhibition, suggesting potential as an oral anticancer drug candidate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.